2-Chloro-1-ethoxy-3-fluorobenzene
Overview
Description
2-Chloro-1-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO. It is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the first position, and a fluorine atom at the third position on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethoxy-3-fluorobenzene typically involves the halogenation of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like aluminum chloride (AlCl3) and various halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Introduction of additional substituents on the benzene ring.
Scientific Research Applications
2-Chloro-1-ethoxy-3-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals and agrochemicals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-ethoxy-3-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile or nucleophile, participating in various reaction pathways. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene
Oxyfluorfen
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Properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISJPJFLCRVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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